molecular formula C28H28N2O5 B13613111 2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-methylformamido}butanoic acid

2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-methylformamido}butanoic acid

Cat. No.: B13613111
M. Wt: 472.5 g/mol
InChI Key: DOZPPMNCRNAOIH-UHFFFAOYSA-N
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Description

2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-methylformamido}butanoic acid is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-methylformamido}butanoic acid typically involves the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This is followed by the coupling of the protected amino acid with the desired peptide sequence using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The reaction conditions usually involve anhydrous solvents like dimethylformamide (DMF) and are carried out under inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple coupling and deprotection steps efficiently. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-methylformamido}butanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-methylformamido}butanoic acid is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Mechanism of Action

The mechanism of action of 2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-methylformamido}butanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions and is removed under mild basic conditions (e.g., piperidine in DMF) to expose the free amino group for further reactions. This protection-deprotection strategy allows for the sequential addition of amino acids to form the desired peptide sequence .

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-methylformamido}butanoic acid
  • 2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-methylformamido}pentanoic acid
  • 2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-methylformamido}hexanoic acid

Uniqueness

The uniqueness of this compound lies in its specific structure, which provides optimal stability and reactivity for peptide synthesis. The presence of the fluorenylmethoxycarbonyl group ensures that the amino group is protected during the synthesis process, allowing for the efficient formation of peptide bonds .

Properties

Molecular Formula

C28H28N2O5

Molecular Weight

472.5 g/mol

IUPAC Name

2-[[4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbenzoyl]-methylamino]butanoic acid

InChI

InChI=1S/C28H28N2O5/c1-4-25(27(32)33)30(3)26(31)18-13-14-24(17(2)15-18)29-28(34)35-16-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-15,23,25H,4,16H2,1-3H3,(H,29,34)(H,32,33)

InChI Key

DOZPPMNCRNAOIH-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)N(C)C(=O)C1=CC(=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C

Origin of Product

United States

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